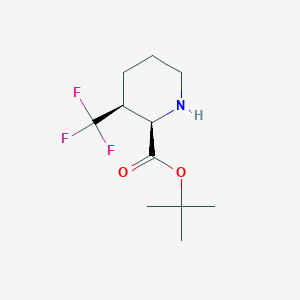
Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a piperidine derivative that has a trifluoromethyl group attached to its structure. This compound has been studied extensively for its potential applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is not fully understood, but it is believed to interact with specific receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. The binding of this compound to the sigma-1 receptor has been shown to modulate its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain perception in animal models. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults such as oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate in lab experiments include its high degree of purity, ease of synthesis, and low cost. This compound is also a versatile compound that can be used in various research applications. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate. One potential application is the development of drugs that target the sigma-1 receptor for the treatment of various diseases. This compound can also be used as a starting material for the synthesis of new compounds with potential therapeutic properties. The biochemical and physiological effects of this compound can be further studied to gain a better understanding of its mechanism of action. Additionally, the solubility of this compound can be improved to make it more suitable for use in aqueous solutions.
Métodos De Síntesis
The synthesis of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate involves the reaction of tert-butyl (S)-3-amino-2,2-dimethylpropanoate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high degree of purity. The synthesis of this compound is relatively simple and can be performed on a large scale, making it a cost-effective compound to use in research.
Aplicaciones Científicas De Investigación
Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has been used extensively in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of drugs that target various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a reagent in organic synthesis to facilitate the formation of complex molecules.
Propiedades
IUPAC Name |
tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-7(11(12,13)14)5-4-6-15-8/h7-8,15H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJQAVRDDOJST-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](CCCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

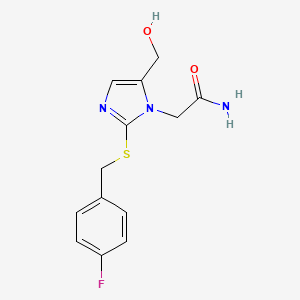
![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)
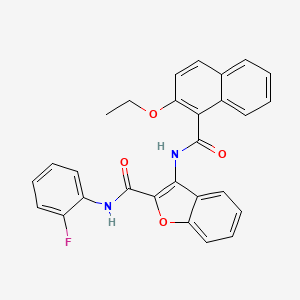
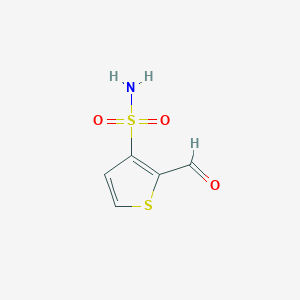
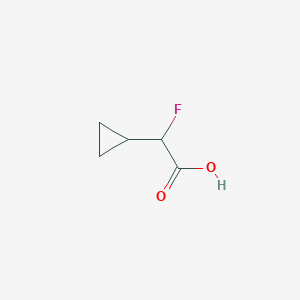
![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)

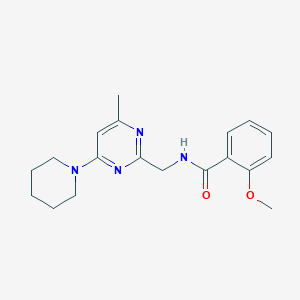
![3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B3007208.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)
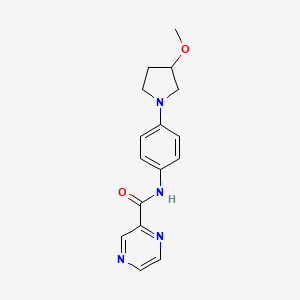

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)